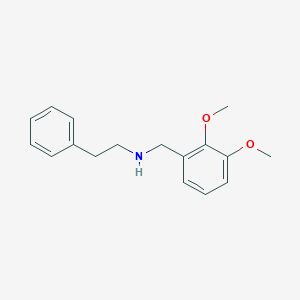

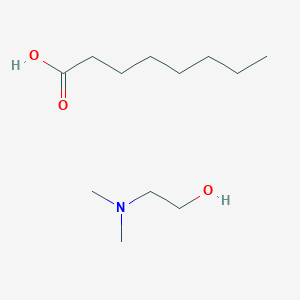

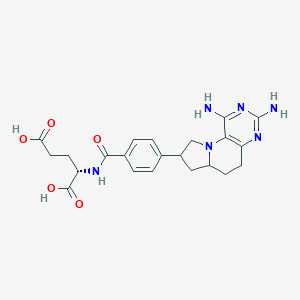

![molecular formula C10H7N3OS B011763 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one CAS No. 107955-85-1](/img/structure/B11763.png)

8-Aminothiazolo[4,5-f]quinolin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

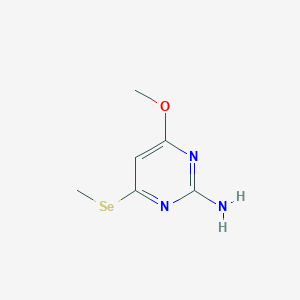

8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazoloquinolinones and is synthesized through various methods.

Wirkmechanismus

The exact mechanism of action of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one vary depending on the biological activity being studied. For example, in cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation. In bacterial and fungal strains, the compound has been reported to disrupt cell membrane integrity and inhibit cell growth. In the Plasmodium falciparum parasite, the compound has been reported to inhibit the growth and replication of the parasite.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one in lab experiments is its diverse biological activities. This makes it a potential candidate for drug discovery and development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will help in the development of more specific and effective drugs based on the compound. Another direction is to explore the potential of the compound as an antimalarial drug. Malaria is a major global health problem, and the identification of new antimalarial drugs is crucial in the fight against the disease. Additionally, further research is needed to investigate the potential of the compound in the treatment of other diseases such as bacterial and fungal infections and cancer.

Conclusion:

In conclusion, 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a heterocyclic compound that exhibits diverse biological activities, making it a potential candidate for drug discovery. The compound can be synthesized through various methods, and its mechanism of action is not fully understood. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. However, there are several future directions for research involving the compound, including further investigation of its mechanism of action and potential as an antimalarial drug.

Synthesemethoden

The synthesis of 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one can be achieved through various methods. The most common method involves the reaction of 2-aminothiophenol with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-aminobenzothiazole with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the reaction conditions and the starting materials used.

Wissenschaftliche Forschungsanwendungen

8-Aminothiazolo[4,5-f]quinolin-7(6H)-one exhibits diverse biological activities that make it a potential candidate for drug discovery. It has been reported to possess anti-inflammatory, antitumor, antibacterial, antifungal, antiviral, and antimalarial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested against various bacterial and fungal strains and has shown significant antibacterial and antifungal activities. Additionally, the compound has been tested against the Plasmodium falciparum parasite and has shown potent antimalarial activity.

Eigenschaften

CAS-Nummer |

107955-85-1 |

|---|---|

Produktname |

8-Aminothiazolo[4,5-f]quinolin-7(6H)-one |

Molekularformel |

C10H7N3OS |

Molekulargewicht |

217.25 g/mol |

IUPAC-Name |

8-amino-6H-[1,3]thiazolo[4,5-f]quinolin-7-one |

InChI |

InChI=1S/C10H7N3OS/c11-6-3-5-7(13-10(6)14)1-2-8-9(5)12-4-15-8/h1-4H,11H2,(H,13,14) |

InChI-Schlüssel |

PXUWAFGPSPBRMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |

Kanonische SMILES |

C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |

Synonyme |

Thiazolo[4,5-f]quinolin-7(6H)-one, 8-amino- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

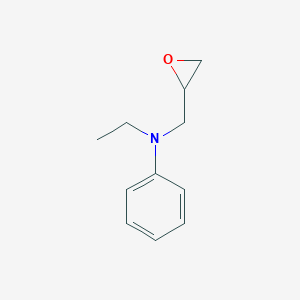

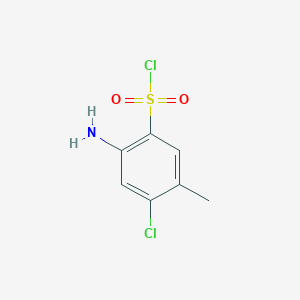

![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)